Bis(2,4-dichlorobenzoyl) peroxide

Description

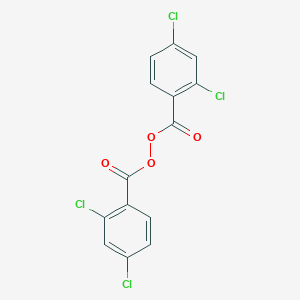

Structure

3D Structure

Properties

IUPAC Name |

(2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O4/c15-7-1-3-9(11(17)5-7)13(19)21-22-14(20)10-4-2-8(16)6-12(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXCBRHBHGNNQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O4 | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044539 | |

| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Not shipped or stored at concentrations higher than 75%, because of explosion hazard. Mixed with water., Other Solid, Paste; [ECHA REACH Registrations] 50% in poly(dimethylsiloxane): Off-white paste with mild odor; [Gelest MSDS] | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133-14-2 | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19284 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DI-(2,4-DICHLOROBENZOYL) PEROXIDE, [<= 52% AS A PASTE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1941 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorobenzoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dichlorobenzoyl)peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, bis(2,4-dichlorobenzoyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2,4-dichlorophenyl)peroxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dichlorobenzoyl) peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2,4-DICHLOROBENZOYL) PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QC93Y0L96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2,4-dichlorobenzoyl) peroxide chemical properties and structure

An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds utilized in synthesis and manufacturing is paramount. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, a compound frequently employed as a polymerization initiator and cross-linking agent.

Chemical Identity and Structure

This compound, also known as 2,4-dichlorobenzoyl peroxide or DCBP, is an organic peroxide characterized by a peroxide linkage (-O-O-) connecting two 2,4-dichlorobenzoyl groups. Its chemical structure is fundamental to its reactivity, particularly its propensity to form free radicals upon thermal decomposition.

Synonyms: DCBP, Dibenzoylperoxide

IUPAC Name: (2,4-dichlorobenzoyl) 2,4-dichlorobenzenecarboperoxoate

CAS Number: 133-14-2

Chemical Formula: C₁₄H₆Cl₄O₄

SMILES: C1=CC(=C(C=C1Cl)Cl)C(=O)OOC(=O)C2=C(C=C(C=C2)Cl)Cl

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically supplied as a white to yellowish viscous paste, often in a 50% formulation with silicone oil or poly(dimethylsiloxane) to ensure safer handling.

| Property | Value |

| Molecular Weight | 380.01 g/mol |

| Melting Point | 55 °C (decomposes) |

| Boiling Point | 495.27 °C (rough estimate) |

| Density | 1.26 g/cm³ |

| Vapor Pressure | 0.009 Pa at 25 °C |

| Water Solubility | 29.93 µg/L at 25 °C |

| LogP | 6 at 20 °C |

| Appearance | White to yellowish viscous paste |

Reactivity and Thermal Decomposition

As a diacyl peroxide, this compound is thermally unstable and can decompose exothermically. It is sensitive to heat, shock, friction, and contamination, which can lead to explosive decomposition. The self-accelerating decomposition temperature (SADT) is 60 °C, and violent reactions can occur if the bulk material is heated above this temperature.

During the hot curing process in silicone rubber production, this compound decomposes to generate free radicals that initiate cross-linking. This thermal decomposition yields several products, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68. The formation of these persistent and potentially toxic byproducts is a significant consideration for industrial applications and occupational safety.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of 2,4-dichlorobenzoyl chloride with a peroxide source, such as sodium peroxide or hydrogen peroxide, in a biphasic system under alkaline conditions.

Detailed Methodology:

-

Preparation of the Aqueous Phase: An aqueous solution of sodium peroxide is prepared. To this, a surfactant such as sodium lauryl sulfate (B86663) is added to facilitate the reaction between the two phases.

-

Preparation of the Organic Phase: 2,4-dichlorobenzoyl chloride is dissolved in an organic solvent like chloroform (B151607) to create a stable solution.

-

Reaction: The organic solution is added dropwise to the cooled and vigorously stirred aqueous phase. The reaction temperature is maintained between 5-10 °C for approximately 2 hours.

-

Workup: After the reaction is complete, water is added, and the mixture is stirred. The layers are then separated using a separatory funnel.

-

Precipitation and Isolation: The organic layer is added to cold methanol (B129727) to precipitate the this compound product.

-

Filtration and Drying: The precipitate is filtered and dried at a low temperature to yield the final product as a powder.

Analytical Methods

The characterization and quality control of this compound and its decomposition products involve various analytical techniques.

-

Purity and Assay: The purity of this compound can be determined by titrimetric methods to quantify the active oxygen content. High-performance liquid chromatography (HPLC) is also a suitable method for assessing purity and identifying impurities.

-

Decomposition Product Analysis: Human biomonitoring studies have utilized gas chromatography/mass spectrometry (GC/MS) for the analysis of PCB congeners in plasma and liquid chromatography/tandem mass spectrometry (LC/MS/MS) for the determination of 2,4-dichlorobenzoic acid and its metabolites in urine.

Applications in Research and Industry

The primary applications of this compound stem from its ability to generate free radicals upon decomposition.

-

Silicone Rubber Cross-linking: It is widely used as an initiator or cross-linking agent in the production of silicone rubber. The peroxide-initiated cross-linking allows for the curing of silicone elastomers at low temperatures and without the need for external pressure, making it suitable for hot air or infrared curing methods.

-

Pharmaceutical Manufacturing: In the pharmaceutical industry, it serves as a catalyst for the polymerization of specific monomers to create pharmaceutical-grade polymers.

-

Food Contact Materials: It is an authorized substance for use in the production of food contact materials under FDA regulation 21 CFR 177.2600.

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is an oxidizing agent that can ignite combustible materials. Due to its explosive potential when heated, it should be stored in a cool, dry, and well-ventilated area away from heat sources and incompatible materials such as flammable substances and oxidizing agents. The pure compound is reported to be extremely shock-sensitive. For safety, it is often supplied as a paste with a phlegmatizer like silicone oil. When heated to decomposition, it emits toxic fumes of chlorinated compounds.

An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide (CAS 133-14-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dichlorobenzoyl) peroxide, with the CAS number 133-14-2, is a diacyl organic peroxide widely utilized as a potent free-radical initiator in various industrial and research applications.[1] Its chemical structure, featuring two 2,4-dichlorobenzoyl moieties linked by a peroxide group, imparts a high degree of reactivity, making it particularly effective for initiating polymerization and crosslinking reactions at relatively low temperatures.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and analytical protocols, key applications, and critical safety information.

Physicochemical and Safety Data

This compound is typically supplied as a white to yellowish paste, often in a 50% concentration with a silicone oil or other plasticizer to enhance safety and ease of handling.[2][4] The pure compound is a white crystalline solid.[5] Due to its thermal sensitivity, it is crucial to store this compound under controlled, cool conditions.[5]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 133-14-2 | [4] |

| Molecular Formula | C₁₄H₆Cl₄O₄ | [4] |

| Molecular Weight | 380.01 g/mol | [6] |

| Appearance | White to yellowish viscous paste or white crystalline solid | [5][7] |

| Melting Point | 55 °C (with decomposition) | [6] |

| Solubility | Insoluble in water; soluble in benzene (B151609) and chloroform (B151607); slightly soluble in alcohol. | [5] |

| Theoretical Active Oxygen | 4.21% | [7] |

| Density | approx. 1.212 - 1.60 g/cm³ | [3][8] |

| log Pow (Octanol/Water Partition Coefficient) | 6 | [8] |

Table 2: Thermal Stability and Half-Life Data

| Parameter | Value | Source(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 60 °C | [7] |

| Activation Energy | 28.1 kcal/mole | [7] |

| 10-hour Half-Life Temperature (T1/2) | 37 °C | [7] |

| 1-hour Half-Life Temperature (T1/2) | 55 °C | [7] |

| 1-minute Half-Life Temperature (T1/2) | 112 °C | [7] |

Table 3: Safety and Hazard Classifications

| Classification System | Code and Description | Source(s) |

| GHS | H242: Heating may cause a fire (Organic Peroxide Type D) | [9] |

| H317: May cause an allergic skin reaction | [9] | |

| H360: May damage fertility or the unborn child | [9] | |

| H341: Suspected of causing genetic defects | [9] | |

| UN Number | 3106 | [7] |

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of 2,4-dichlorobenzoyl chloride with a peroxide source, such as hydrogen peroxide or sodium peroxide, in an alkaline medium.[4][10][11] This reaction is typically carried out in a biphasic system to control the exothermic nature of the reaction.[4]

Experimental Protocol: Synthesis from 2,4-Dichlorobenzoyl Chloride and Sodium Peroxide

This protocol is adapted from a patented synthesis method.[12]

Materials:

-

2,4-dichlorobenzoyl chloride (99%)

-

Sodium peroxide

-

Sodium lauryl sulfate (B86663) (dispersing agent)

-

Chloroform

-

Methanol

-

Water

-

Ice

Equipment:

-

Jacketed reaction kettle with stirring mechanism and temperature control

-

Dropping funnel

-

Separatory funnel

-

Filtration apparatus

-

Low-temperature drying oven

Procedure:

-

Preparation of the Aqueous Phase: Prepare an aqueous solution containing sodium peroxide and a dispersing agent like sodium lauryl sulfate. Cool this mixture to 5-10 °C in the reaction kettle.[12]

-

Preparation of the Organic Phase: Dissolve 211.58 g of 2,4-dichlorobenzoyl chloride (99% purity) in 846.30 g of chloroform to create a 20% (w/w) solution.[12]

-

Reaction: While vigorously stirring the cooled aqueous phase, slowly add the 2,4-dichlorobenzoyl chloride solution dropwise over a period of 2 hours. Maintain the reaction temperature between 5 °C and 10 °C.[12] Continue stirring for an additional 2 hours after the addition is complete.[12]

-

Work-up and Separation: Add 150 g of water to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer containing the product.[12]

-

Precipitation: Transfer the organic layer to a second reaction kettle containing 500 g of methanol, pre-cooled to a low temperature. Quench the mixture using an ice machine until the temperature reaches -15 °C and continue stirring for 25 minutes to precipitate the product.[12]

-

Isolation and Drying: Filter the resulting slurry to isolate the solid product. Dry the filter cake at a low temperature (50 °C) to obtain powdered this compound.[12] The reported yield for this method is approximately 85.83% with a purity of 99.78%.[12]

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies

The purity of this compound and the presence of its decomposition products are typically assessed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a primary method for the quantitative analysis of this compound.[4]

Experimental Protocol: HPLC-UV Analysis

This protocol provides a general framework for the analysis. Instrument parameters may require optimization.

Equipment and Reagents:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.[4]

-

C18 analytical column.[4]

-

Mobile Phase: Acetonitrile and Water.[4]

-

Sample Solvent: Methanol.

-

This compound standard.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a known amount of this compound standard in the sample solvent to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the sample solvent. Filter the solution through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the amount of this compound by comparing its peak area to the calibration curve. The limit of quantification can be as low as approximately 2 µ g/media .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification and quantification of volatile decomposition products, particularly the polychlorinated biphenyls (PCBs) that can form during thermal degradation.[4][8]

Experimental Protocol: GC-MS Analysis of Decomposition Products

This protocol is based on methods used for analyzing PCBs in environmental and biological samples.

Equipment and Reagents:

-

Gas chromatograph with a mass spectrometer detector (e.g., Agilent 8890 GC with MSD 5975C Series).[2]

-

HP-5-MS capillary column (or equivalent).[2]

-

Carrier Gas: Helium.[2]

-

Internal standards (e.g., isotopically labeled PCBs).

Procedure:

-

Sample Preparation: Samples (e.g., from thermal decomposition experiments or environmental matrices) are extracted with a suitable organic solvent. The extract is then cleaned up and concentrated.

-

GC Conditions:

-

Injector: Splitless mode, 280 °C.[2]

-

Carrier Gas Flow: 1.1 mL/min (constant flow).[2]

-

Oven Temperature Program: An initial temperature of 80 °C held for 1.5 min, then ramped to 120 °C at 25 °C/min, held for 1.5 min, then ramped to 234 °C at 15 °C/min, then to 250 °C at 2 °C/min, and finally to 310 °C at 7 °C/min, held for 10 min.[2]

-

-

MS Conditions:

-

Analysis: Identification of PCB congeners is based on their retention times and mass spectra compared to authentic standards. Quantification is performed using internal standards.

Applications

The primary utility of this compound stems from its ability to generate free radicals upon thermal decomposition.

-

Silicone Rubber Crosslinking: It is a high-performance crosslinking initiator (curing agent) for silicone rubbers.[4] The peroxide-initiated crosslinking forms a robust elastomeric network, and its low decomposition temperature allows for curing without external pressure using methods like hot air vulcanization.[2]

-

Polymerization Initiator: It serves as a radical initiator for the polymerization of various monomers, including those used in the production of plastics, coatings, and adhesives.[1]

-

Resin Anchoring Systems: In construction, it is used in resin anchoring systems where its rapid curing properties at low temperatures are advantageous.[3]

-

Pharmaceutical Manufacturing: It acts as a catalyst in the polymerization of specific monomers to create pharmaceutical-grade polymers.[4]

-

Food Contact Materials: this compound is an authorized substance in the US (21 CFR 177.2600) for use in food contact materials.[4]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical aspect of its reactivity and also a source of potential hazards and byproducts. The process begins with the homolytic cleavage of the weak oxygen-oxygen bond, generating two 2,4-dichlorobenzoyloxy radicals.[4] These radicals can then undergo further reactions, including decarboxylation to form 2,4-dichlorophenyl radicals. These highly reactive radical species are responsible for initiating polymerization or crosslinking.

During the curing process of silicone rubber, this decomposition can lead to the formation of several byproducts, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and specific polychlorinated biphenyl (B1667301) (PCB) congeners, namely PCB-47, PCB-51, and PCB-68.[4][5][8] The formation of these PCBs is a significant concern due to their environmental persistence and potential toxicity.[4]

Caption: Thermal decomposition pathway of this compound.

Conclusion

This compound is a highly effective organic peroxide with significant applications in polymer science and chemical synthesis. Its utility is intrinsically linked to its thermal lability and the generation of reactive free radicals. A thorough understanding of its physicochemical properties, synthesis, and decomposition pathways is essential for its safe and effective use. Researchers and professionals must adhere to strict safety protocols, particularly concerning its storage, handling, and the potential formation of hazardous byproducts like PCBs. The detailed protocols and data presented in this guide are intended to support informed research and development activities involving this important chemical compound.

References

- 1. boristheses.unibe.ch [boristheses.unibe.ch]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]

- 4. This compound|CAS 133-14-2 [benchchem.com]

- 5. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iyengarlab.org [iyengarlab.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 10. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bis (2,4-dichlorobenzoyl) peroxide - analysis - Analytice [analytice.com]

Synthesis of Bis(2,4-dichlorobenzoyl) Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for Bis(2,4-dichlorobenzoyl) peroxide, a key initiator in polymerization processes and a significant compound in materials science. This document outlines the core chemical reactions, detailed experimental protocols, and quantitative data to support research and development activities.

Core Synthesis Pathway: Acylation of a Peroxide Source

The most prevalent and industrially significant method for synthesizing this compound involves the diacylation of a peroxide source with 2,4-dichlorobenzoyl chloride.[1] This reaction is typically carried out in an alkaline medium to facilitate the nucleophilic attack of the peroxide species on the acyl chloride.

The general chemical equation for this synthesis is:

2 C₇H₃Cl₂OCl + H₂O₂ + 2 NaOH → (C₇H₃Cl₂O)₂O₂ + 2 NaCl + 2 H₂O

This process is often conducted in a biphasic system, comprising an organic solvent in which the 2,4-dichlorobenzoyl chloride is dissolved and an aqueous phase containing the peroxide source and an alkali.[1] This approach aids in controlling the reaction rate and managing the exothermic nature of the reaction.[1]

Key Reaction Parameters and Quantitative Data

The efficiency and safety of the synthesis are highly dependent on several critical parameters, including temperature, the choice of solvent, and the use of dispersing agents. The following tables summarize quantitative data from various reported experimental protocols.

| Parameter | Value | Reference |

| Reaction Temperature | 10 – 40 °C | [2][3] |

| 25 – 35 °C (preferred) | [2] | |

| 5 – 10 °C | [4] | |

| Yield | > 95% | [2][3] |

| 85.83% | [4] | |

| Product Purity | 98% | [2][3] |

| 99.78 wt% | [4] |

| Component | Function | Examples | Reference |

| Organic Solvent | Dissolves 2,4-dichlorobenzoyl chloride | Chloroform (B151607), Solvent oil, Silicone oil | [1][2] |

| Peroxide Source | Provides the peroxide linkage | Hydrogen peroxide, Sodium peroxide | [1][2][4] |

| Alkaline Medium | Activates the peroxide source | Sodium hydroxide (B78521) | [1][2] |

| Dispersing Agent | Improves reaction efficiency and product quality | Gelatin, Polyvinyl alcohol (PVA), Sodium lauryl sulfate (B86663) | [1][2][4] |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, based on established laboratory and patent literature.

Protocol 1: Synthesis using Hydrogen Peroxide and a Dispersing Agent

This protocol is adapted from a patented method emphasizing high yield and purity through the use of a dispersing agent.[2][3]

Materials:

-

2,4-dichlorobenzoyl chloride

-

Sodium hydroxide (NaOH) solution (20% m/m)

-

Hydrogen peroxide (H₂O₂) (27.5% m/m)

-

Gelatin solution (5% m/m) or Polyvinyl alcohol (PVA) solution

-

Alkane solvent (e.g., solvent oil)

-

Deionized water

Procedure:

-

Preparation of the Aqueous Phase:

-

In a flask equipped with a stirrer and thermometer, add 100g of 20% (m/m) sodium hydroxide solution and 180g of water.

-

Cool the mixture to 5°C while stirring.

-

Slowly add 64g of 27.5% (m/m) hydrogen peroxide, maintaining the temperature at 25°C. Stir for 10 minutes.

-

Add 8g of 5% (m/m) gelatin solution and stir to combine.

-

-

Preparation of the Organic Phase:

-

Prepare a solution of 2,4-dichlorobenzoyl chloride in an alkane solvent, where the acyl chloride constitutes 80-85% of the total mass of the solution.

-

-

Reaction:

-

Slowly add the organic phase dropwise to the aqueous phase under vigorous stirring.

-

Control the reaction temperature between 25-30°C. The addition should take 1 to 1.5 hours.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

-

Work-up and Isolation:

-

Stop stirring and allow the phases to separate. Remove the mother liquor.

-

Wash the product once with 30°C water, followed by 2-3 washes with deionized water.

-

Filter the product and dry it at room temperature to obtain a powdery product.

-

Protocol 2: Biphasic Synthesis in Chloroform

This protocol describes a biphasic synthesis method using chloroform as the organic solvent.[4]

Materials:

-

2,4-dichlorobenzoyl chloride (99%)

-

Chloroform

-

Sodium peroxide

-

Sodium lauryl sulfate

-

Deionized water

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve 211.58 g of 99% 2,4-dichlorobenzoyl chloride in 846.30 g of chloroform to obtain a 20% mass fraction solution.

-

-

Preparation of the Aqueous Phase:

-

Prepare an aqueous solution of sodium peroxide.

-

Add 0.85g of sodium lauryl sulfate to the sodium peroxide solution and mix until uniform.

-

-

Reaction:

-

Under cooling and with increased stirring speed, add the organic phase dropwise to the aqueous phase.

-

The dropwise addition should be completed within 2 hours, maintaining the reaction temperature between 5°C and 10°C.

-

Continue the reaction for an additional 2 hours.

-

-

Work-up and Isolation:

-

Add 150g of water to the reaction mixture and stir for 10 minutes.

-

Separate the organic layer using a separatory funnel.

-

Add the organic layer to a second reaction kettle containing 500g of methanol at a low temperature.

-

Quench the mixture by cooling to -15°C and continue stirring for 25 minutes.

-

Filter the resulting solid.

-

Dry the filter residue at 50°C to obtain powdered this compound.

-

Visualizing the Synthesis and Decomposition Pathways

To further elucidate the processes involved, the following diagrams illustrate the synthesis workflow and the thermal decomposition pathway of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Thermal decomposition pathway of this compound.

Applications in Research and Development

This compound is a high-performance crosslinking initiator for silicone rubber.[1] Its mechanism of action involves thermal decomposition during the curing process, which generates free radicals that initiate the crosslinking of polymer chains.[1] It also serves as a catalyst in pharmaceutical manufacturing for the polymerization of specific monomers to create pharmaceutical-grade polymers.[1][5]

Safety Considerations

This compound is an organic peroxide and may explode from heat, shock, friction, or contamination.[6] It is a strong oxidizing agent and can ignite combustible materials.[6] The thermal decomposition of this compound can produce hazardous byproducts, including polychlorinated biphenyls (PCBs) such as PCB-47, PCB-51, and PCB-68.[1][7][8] Therefore, it is imperative to handle this material in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

References

- 1. This compound|CAS 133-14-2 [benchchem.com]

- 2. CN101619035A - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 3. CN101619035B - 2,4-dichlorobenzoyl peroxide preparation method - Google Patents [patents.google.com]

- 4. 2,4-Dichlorobenzoyl peroxide synthesis - chemicalbook [chemicalbook.com]

- 5. bis(2,4-Dichlorobenzoyl)peroxide (133-14-2) at Nordmann - nordmann.global [nordmann.global]

- 6. 2,4-Dichlorobenzoyl peroxide | 133-14-2 [chemicalbook.com]

- 7. Bis(3,4-dichlorobenzoyl) peroxide | 2246-50-6 | Benchchem [benchchem.com]

- 8. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Thermal Decomposition Mechanism of Bis(2,4-dichlorobenzoyl) Peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dichlorobenzoyl) peroxide (DCBP) is a diacyl peroxide widely utilized as a polymerization initiator and curing agent in various industrial applications, including the production of silicone rubber. Its thermal decomposition is a critical aspect of its functionality, but also a significant safety consideration due to its exothermic and autocatalytic nature. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of DCBP, detailing the decomposition products, reaction kinetics, and the experimental methodologies used for its characterization. The information presented is intended to support researchers, scientists, and professionals in drug development in understanding and safely handling this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process initiated by the homolytic cleavage of the weak oxygen-oxygen bond. This initial step generates two 2,4-dichlorobenzoyloxy radicals. These highly reactive intermediates can then undergo several subsequent reactions, leading to the formation of a variety of products. The decomposition is characterized as a strong autocatalytic reaction, meaning that one or more of the decomposition products accelerate the reaction rate.[1] The exothermic onset temperature for this decomposition is approximately 98°C.[1]

The primary decomposition products identified from the thermal degradation of DCBP are:

-

2,4-dichlorobenzoic acid

-

Polychlorinated biphenyl (B1667301) (PCB) congeners, specifically PCB-47, PCB-51, and PCB-68.[2][3][4]

The formation of these products can be explained through a radical chain reaction mechanism. The initial 2,4-dichlorobenzoyloxy radicals can abstract a hydrogen atom to form 2,4-dichlorobenzoic acid or undergo decarboxylation to produce a 2,4-dichlorophenyl radical and a molecule of carbon dioxide. The 2,4-dichlorophenyl radicals are key intermediates that can lead to the formation of 1,3-dichlorobenzene by abstracting a hydrogen atom, or they can combine to form various PCB congeners.

Visualized Decomposition Pathway

The following diagram illustrates the proposed thermal decomposition pathway of this compound.

Caption: Thermal decomposition pathway of this compound.

Quantitative Data

The kinetics of the thermal decomposition of DCBP have been investigated using various thermoanalytical techniques. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Kinetic Parameter | Value | Method/Condition | Reference |

| Activation Energy (Ea) | 232–236 kJ/mol | Dynamic evaluation using Friedman iso-conversional method | [1] |

| Exothermic Onset Temperature | 98°C | Dynamic evaluation | [1] |

| Time to Maximum Rate | < 30 minutes | Isothermal mode at 92°C | [1] |

| Pre-exponential Factor (A) | Not explicitly found in searches | - | - |

| Rate Constant (k) | Not explicitly found in searches | - | - |

Table 2: Half-life of this compound at Different Temperatures

| Temperature | Half-life |

| 37°C | 10 hours |

| 55°C | 1 hour |

| 112°C | 1 minute |

Note: Specific references for half-life data were not found in the provided search results.

Table 3: Decomposition Product Yields

Quantitative yields of the decomposition products are highly dependent on the specific reaction conditions such as temperature, solvent, and the presence of other substances. One study noted that upon thermal degradation at 250°C, the formation of di-, tri-, and tetrachlorobenzenes, and di- to hexachloro-biphenyls can have yields of up to several percent.[5] In silicone rubber crosslinked with DCBP, about 0.1% of the peroxide is converted into PCBs.[5]

Experimental Protocols

The study of the thermal decomposition of DCBP relies on several key experimental techniques to elucidate its kinetic parameters and decomposition products.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study the thermal behavior of DCBP under both dynamic (non-isothermal) and isothermal conditions.

-

Objective: To determine the exothermic onset temperature, heat of decomposition, and to study the autocatalytic nature of the reaction.

-

Methodology:

-

A small, precisely weighed sample of DCBP (typically 1-5 mg) is placed in a hermetically sealed aluminum pan.

-

An empty sealed pan is used as a reference.

-

Dynamic Scan: The sample and reference are heated at a constant rate (e.g., 2, 5, 10, 20 °C/min) over a specified temperature range (e.g., 30-250°C) under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Isothermal Scan: The sample is rapidly heated to a specific constant temperature (e.g., below the dynamic onset temperature, such as 92°C) and the heat flow is measured as a function of time.[1] The shape of the resulting exothermic peak can confirm autocatalytic behavior.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification and quantification of the volatile and semi-volatile decomposition products.

-

Objective: To identify and quantify the decomposition products such as 1,3-dichlorobenzene and PCB congeners.

-

Methodology:

-

The decomposition of DCBP is carried out in a controlled environment (e.g., a sealed vial or a reactor) at a specific temperature for a defined period.

-

The resulting mixture is dissolved in a suitable solvent (e.g., hexane).

-

An aliquot of the solution is injected into the GC-MS system.

-

Gas Chromatography: The components of the mixture are separated on a capillary column (e.g., HP-5-MS). A typical temperature program might be: initial temperature of 80°C held for 1.5 min, ramped to 120°C at 25°C/min, then to 234°C at 15°C/min, then to 250°C at 2°C/min, and finally to 310°C at 7°C/min and held for 10 min.[6]

-

Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron impact at 70 eV) and the resulting mass fragments are detected.[6] The mass spectrum of each component is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak areas to those of known standards.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental analysis of DCBP thermal decomposition.

Caption: General workflow for analyzing DCBP thermal decomposition.

Conclusion

The thermal decomposition of this compound is a complex, autocatalytic process that proceeds through a radical chain mechanism to yield 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various PCB congeners. Understanding the kinetics and products of this decomposition is paramount for the safe handling and effective application of DCBP in industrial processes. The experimental protocols outlined in this guide, particularly DSC and GC-MS, are essential tools for characterizing the thermal behavior of this and other energetic materials. Further research to fully quantify the pre-exponential factor, rate constants under various conditions, and product yields would provide a more complete picture of this important chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers - Environmental Science & Technology - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

An In-depth Technical Guide on the Solubility of Bis(2,4-dichlorobenzoyl) Peroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(2,4-dichlorobenzoyl) peroxide (DCBP), a crucial organic peroxide utilized as a polymerization initiator and curing agent in various industrial and pharmaceutical applications. Understanding its solubility is paramount for optimizing reaction conditions, ensuring safe handling, and developing effective formulations.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its chemical structure, characterized by the presence of two dichlorobenzoyl groups linked by a peroxide bridge, renders it highly reactive and susceptible to thermal decomposition. This inherent instability necessitates careful consideration of its solubility in various media to ensure controlled reactivity and safe storage.

Solubility Profile

This compound exhibits a distinct solubility profile, being generally soluble in a range of organic solvents while demonstrating very low solubility in water.[2][3] This behavior is consistent with its nonpolar character, attributed to the large aromatic and chlorinated hydrocarbon portions of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on safety data sheets and qualitative descriptions from various sources, the following table summarizes the known solubility characteristics.

| Solvent | Chemical Class | Temperature (°C) | Solubility | Reference |

| Water | Protic | 20 | < 2 µg/L | [4] |

| Ethanol | Protic | Not Specified | Sparingly soluble/Insoluble | [2] |

| Acetone | Polar Aprotic | Not Specified | Soluble | [2][3] |

| Benzene | Aromatic | Not Specified | Readily soluble | [2] |

| Chloroform (B151607) | Chlorinated | Not Specified | Readily soluble | [2][5] |

| Aliphatic Solvents | Nonpolar | Not Specified | Soluble | [6] |

| Aromatic Solvents | Aromatic | Not Specified | Soluble | |

| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Not Specified | Soluble | [1] |

| Methanol (B129727) | Protic | -15 (for precipitation) | Low solubility | [5] |

Note: The term "Soluble" indicates that the source states solubility without providing specific quantitative values. The use of chloroform for dissolving DCBP and methanol for its reprecipitation during purification strongly suggests a significant positive temperature coefficient of solubility in these solvents.[5]

Experimental Protocols for Solubility Determination

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another appropriate analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight flask. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours, to be determined empirically).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is assumed to be reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microcrystals. The filter should be pre-equilibrated at the experimental temperature to prevent precipitation.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution from the analysis of the diluted sample, taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Safety Precautions:

-

This compound is a potent oxidizing agent and can be explosive upon shock, friction, or heating. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Visualization of Key Processes

Thermal Decomposition Pathway of this compound

The primary mode of action for this compound as a polymerization initiator is through its thermal decomposition, which generates free radicals.[5] This process involves the homolytic cleavage of the weak oxygen-oxygen bond.

Caption: Thermal decomposition of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dichlorobenzoyl Peroxide|Abbreviation:DCBP--Jiangsu Peixing Chemical co., Ltd. [peixingchem.com]

- 3. Di-(2,4-Dichlorobenzoyl) Peroxide (CAS 133-14-2): Techn... [perodox.com]

- 4. echemi.com [echemi.com]

- 5. This compound|CAS 133-14-2 [benchchem.com]

- 6. bgbchem.com [bgbchem.com]

Bis(2,4-dichlorobenzoyl) peroxide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information on the molecular weight and chemical formula of Bis(2,4-dichlorobenzoyl) peroxide, a compound of interest in various industrial and research applications.

Molecular and Physical Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, stoichiometric calculations, and material characterization.

| Parameter | Value |

| Molecular Formula | C₁₄H₆Cl₄O₄[1][2][3][4] |

| Molecular Weight | 380.0 g/mol [1][2] |

| CAS Number | 133-14-2[1] |

| Appearance | White to pale yellow paste or powder[5] |

Structural Information

To understand the chemical reactivity and interactions of this compound, a comprehension of its structural components is crucial. The following diagram illustrates the logical relationship between the name of the compound and its constituent parts.

Caption: Structural breakdown of this compound.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For further information on safety, handling, and specific experimental protocols, consulting a comprehensive Material Safety Data Sheet (MSDS) is strongly recommended.[3]

References

- 1. This compound|CAS 133-14-2 [benchchem.com]

- 2. 2,4-Dichlorobenzoyl peroxide | C14H6Cl4O4 | CID 61078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis (2,4-Dichloro Benzoyl) Peroxide | CAS: 133-14-2 | Enox DCBP [vestachem.com]

- 4. GSRS [precision.fda.gov]

- 5. Bis (2,4-Dichloro Benzoyl) Peroxide Bulk Manufacturer, CAS NO 133-14-2 | Suze Chemical [suzehg.com]

An In-depth Technical Guide to Bis(2,4-dichlorobenzoyl) Peroxide: Safety, Handling, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of Bis(2,4-dichlorobenzoyl) peroxide. The information is intended for professionals in research, scientific, and drug development fields to ensure its safe and appropriate use.

Chemical Identification and Properties

This compound, also known as DCBP, is an organic peroxide widely used as a crosslinking initiator, particularly in the production of silicone rubber.[1] It is often supplied as a stable paste, commonly at a 50% concentration in a carrier like poly(dimethylsiloxane), to ensure safer handling and processing.[1][2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Cl₄O₄ | [1] |

| Molecular Weight | 380.01 g/mol | [3] |

| CAS Number | 133-14-2 | [2] |

| Appearance | White to pale yellow crystalline powder or paste | [3] |

| Melting Point | 55°C (with decomposition) | [3][4][5] |

| Boiling Point | 432.2 - 542.2 °C | [4][6] |

| Density | 1.26 - 1.60 g/cm³ | [3][5] |

| Water Solubility | < 2 µg/L at 20°C | [4] |

| log Pow | 6 at 20°C | [2][4] |

| Vapor Pressure | < 0.009 Pa at 25°C | [4] |

| Flash Point | 194°C | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards to implement appropriate safety measures.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Organic Peroxides | Type D | H242: Heating may cause a fire.[4][6][7] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][6][7] |

| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child.[4][6][7] |

Signal Word: Danger[6]

Handling and Storage Precautions

Proper handling and storage are paramount to prevent accidents and exposure.

Safe Handling

-

Ventilation: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[4][6]

-

Personal Protective Equipment (PPE):

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][6][7] No smoking in the handling area.[4][6]

-

Static Discharge: Use non-sparking tools and take precautionary measures against static discharges.[6][7] Ground and bond containers and receiving equipment.[4][6][7]

-

Hygiene: Avoid contact with skin and eyes.[4][6] Contaminated work clothing should not be allowed out of the workplace.[4][6][7] Wash hands thoroughly after handling.[8]

Safe Storage

-

Temperature: Store in a cool, dry, and well-ventilated place.[6][8] Storage temperature should not exceed 30°C (86°F).[3]

-

Containers: Keep containers tightly closed and store only in the original packaging.[4][6][7]

-

Incompatible Materials: Store separately from incompatible materials such as combustible materials, reducing agents, amines, sulfur, and phosphorus.[3][4]

Experimental Protocols and Toxicological Data

Detailed experimental protocols for the following toxicological data are not publicly available in the cited safety data sheets. However, the methodologies generally follow standardized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity

Table 3: Acute Toxicity Data

| Route | Species | Value | Source |

| Oral | Rat (female) | LD50 > 2500 mg/kg bw | [1][4] |

| Intraperitoneal | Mouse | LD50 = 225 mg/kg | [5][9] |

| Dermal | Rabbit | LD50 > 8000 mg/kg (for a 50% solution) | [10] |

-

General Methodology (Oral LD50): Acute oral toxicity studies are typically conducted following OECD Test Guideline 420, 423, or 425. A single dose of the substance is administered to fasted animals, and they are observed for a period (usually 14 days) for signs of toxicity and mortality.

Skin Sensitization

This compound is classified as a skin sensitizer.[4][6][7]

-

General Methodology: Skin sensitization potential is often assessed using the Local Lymph Node Assay (LLNA) (OECD Test Guideline 429) in mice or the Guinea Pig Maximization Test (GPMT) (OECD Test Guideline 406).[11][12] These tests involve repeated topical application of the substance and measurement of the resulting immune response.[11][12]

Reproductive Toxicity

This compound is classified as a substance that may damage fertility or the unborn child.[4][6][7]

-

General Methodology: Reproductive toxicity studies (e.g., OECD Test Guideline 414 for prenatal development toxicity or OECD Test Guideline 416 for two-generation reproduction toxicity) involve administering the substance to animals before and/or during pregnancy and assessing the effects on parental animals and their offspring.

Ecotoxicity

Table 4: Ecotoxicity Data

| Organism | Test | Value | Duration | Source |

| Fish (Poecilia reticulata) | LC50 | > 1000 mg/L | 96 h | [4][6] |

| Aquatic Invertebrates (Daphnia magna) | EL50 | > 100 mg/L | 48 h | [4][6] |

| Algae (Pseudokirchneriella subcapitata) | NOELR | 100 mg/L | 72 h | [4][6] |

| Microorganisms (activated sludge) | EC10 | 500 - < 1000 mg/L | 30 min | [4][6] |

-

General Methodology: Aquatic toxicity tests are conducted according to OECD guidelines (e.g., OECD 203 for fish, OECD 202 for Daphnia, OECD 201 for algae). These tests involve exposing the organisms to different concentrations of the substance and observing effects on mortality, mobility, or growth.

Stability, Reactivity, and Decomposition

This compound is an unstable compound that can decompose under certain conditions, leading to hazardous situations.

-

Reactivity: It is a strong oxidizing agent and can react explosively with strongly reduced materials like sulfides, nitrides, and hydrides.[4][6] Organic compounds can ignite on contact with concentrated peroxides.[4][6]

-

Conditions to Avoid: Heat, shock, friction, and contamination can cause explosions.[4][6][11] It may also be ignited by sparks or open flames.[4][6][11]

-

Thermal Decomposition: During hot curing processes, this compound decomposes into several products, including 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and various polychlorinated biphenyl (B1667301) (PCB) congeners, notably PCB-47, PCB-51, and PCB-68.[4][6][7] The formation of these PCBs is a significant concern due to their potential carcinogenicity.[6]

Visualizations

Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Emergency Response Workflow for Spills

Caption: Workflow for responding to a spill of this compound.

First Aid Measures Logical Flow

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 4. This compound|CAS 133-14-2 [benchchem.com]

- 5. gelest.com [gelest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Decomposition Products of the Initiator Bis(2,4-dichlorobenzoyl)peroxide in the Silicone Industry: Human Biomonitoring in Plasma and Urine of Workers [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. utu.fi [utu.fi]

A Technical Guide to the Thermal Decomposition of Bis(2,4-dichlorobenzoyl) Peroxide: Half-life, Experimental Protocols, and Decomposition Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of bis(2,4-dichlorobenzoyl) peroxide (DCBP), a critical parameter for its safe handling, storage, and application as a polymerization initiator and curing agent. This document summarizes key quantitative data on its half-life at various temperatures, details experimental methodologies for its determination, and illustrates its decomposition pathway.

Half-life of this compound at Various Temperatures

The rate of thermal decomposition of this compound is highly dependent on temperature. The half-life (t½), the time required for the peroxide concentration to decrease to half of its initial value, is a crucial indicator of its stability. The following tables summarize the reported half-life data for DCBP under different conditions.

Table 1: Half-life of this compound

| Temperature (°C) | Half-life |

| 37 | 10 hours |

| 55 | 1 hour |

| 112 | 1 minute |

Source:[1]

Table 2: Half-life of this compound in Chlorobenzene Solution

| Temperature (°C) | Half-life (hours) |

| 47 | 10 |

| 65 | 1 |

| 80 | 0.1 |

Source:[2]

Experimental Protocol: Determination of Half-life using Isothermal Differential Scanning Calorimetry (DSC)

The thermal decomposition of diacyl peroxides like this compound can be effectively studied using isothermal Differential Scanning Calorimetry (DSC). This method measures the heat flow associated with the decomposition reaction at a constant temperature over time, from which the reaction kinetics, including the half-life, can be determined.

Objective: To determine the first-order rate constant (k) and half-life (t½) of this compound at a specific isothermal temperature.

Materials and Equipment:

-

This compound (typically as a 50% paste in a silicone oil carrier for safety)

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

Hermetically sealed aluminum DSC pans and lids

-

Microbalance (accurate to ±0.01 mg)

-

Inert reference material (e.g., empty sealed aluminum pan)

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-3 mg of the this compound paste into a tared aluminum DSC pan.

-

Hermetically seal the pan to prevent the evaporation of any volatile decomposition products.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (typically 20-50 mL/min) to provide a controlled atmosphere.

-

-

Isothermal Measurement:

-

Equilibrate the DSC cell at a low temperature where the peroxide is stable (e.g., 25°C).

-

Rapidly heat the sample to the desired isothermal temperature (e.g., 65°C, 80°C). A high heating rate is used to minimize decomposition during the heating phase.

-

Hold the sample at the isothermal temperature and record the heat flow as a function of time. The experiment should continue until the exothermic decomposition peak has returned to the baseline, indicating the completion of the reaction.

-

-

Data Analysis:

-

Integrate the area of the exothermic peak on the heat flow versus time curve. The total area is proportional to the total enthalpy of decomposition (ΔH_total).

-

The rate of decomposition (dx/dt) at any time (t) is proportional to the heat flow (Φ) at that time.

-

The fraction of peroxide decomposed (x) at time (t) can be determined by calculating the partial area of the exotherm up to that time and dividing it by the total area.

-

Assuming first-order kinetics, the rate constant (k) can be determined from the slope of a plot of ln(1-x) versus time.

-

The half-life (t½) is then calculated using the following equation: t½ = ln(2) / k

-

Experimental Workflow for Half-life Determination

Caption: Workflow for determining the half-life of DCBP using isothermal DSC.

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of two 2,4-dichlorobenzoyloxy radicals. These radicals can then undergo a series of subsequent reactions, including decarboxylation to form 2,4-dichlorophenyl radicals. These highly reactive radical species can then participate in various reactions, leading to the formation of the observed decomposition products.

During the hot curing process of materials like silicone rubber, this compound decomposes into 2,4-dichlorobenzoic acid, 1,3-dichlorobenzene, and several polychlorinated biphenyl (B1667301) (PCB) congeners, including PCB-47, PCB-51, and PCB-68.[3][4]

Decomposition Pathway of this compound

Caption: Thermal decomposition pathway of this compound.

References

A Technical Guide to the Decomposition of Bis(2,4-dichlorobenzoyl) Peroxide: Products, Byproducts, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dichlorobenzoyl) peroxide is a diacyl organic peroxide frequently utilized as a free-radical initiator in polymerization processes, notably in the curing of silicone rubbers and in the synthesis of certain pharmaceutical-grade polymers.[1][2] Its efficacy is derived from the thermal lability of the peroxide bond, which cleaves upon heating to generate reactive radicals that initiate polymerization. However, this thermal decomposition also leads to the formation of a series of decomposition products and byproducts, some of which are of toxicological concern.

This technical guide provides an in-depth overview of the decomposition of this compound, detailing its primary products and byproducts. It includes a summary of quantitative data on product yields, detailed experimental protocols for the analysis of these compounds, and visual diagrams of the decomposition pathways and analytical workflows to aid in research and development.

Decomposition Pathway and Products

The thermal decomposition of this compound proceeds via a free-radical mechanism. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond to form two 2,4-dichlorobenzoyloxy radicals. These radicals can then undergo further reactions, leading to the formation of the final decomposition products.

The primary decomposition products of this compound are:

-

2,4-Dichlorobenzoic acid: Formed by the abstraction of a hydrogen atom by the 2,4-dichlorobenzoyloxy radical.[2]

-

1,3-Dichlorobenzene (B1664543): Results from the decarboxylation of the 2,4-dichlorobenzoyloxy radical to form a 2,4-dichlorophenyl radical, which then abstracts a hydrogen atom.[2]

-

Polychlorinated Biphenyls (PCBs): Primarily congeners PCB-47, PCB-51, and PCB-68. These are formed from the recombination of 2,4-dichlorophenyl radicals.[2][3]

Minor byproducts can include other chlorinated benzenes and biphenyls, with their formation being dependent on reaction conditions and the presence of other reactive species.[4][5]

Mandatory Visualization: Decomposition Pathway

Caption: Radical decomposition pathway of this compound.

Quantitative Data on Decomposition Products

The yields of the decomposition products of this compound are highly dependent on the reaction conditions, such as temperature, solvent, and the matrix in which the decomposition occurs. The following table summarizes available quantitative data.

| Product | Matrix/Solvent | Temperature (°C) | Yield | Citation |

| Di-, tri-, and tetrachlorobenzenes | Various solvents | 250 | Up to several percent | [4][5][6] |

| Di- to hexachloro-biphenyls | Various solvents | 250 | Up to several percent | [4][5][6] |

| Polychlorinated Biphenyls (PCBs) | Silicone rubber | Curing temperature | ~0.1% of the peroxide | [4] |

Note: More specific yield data under varied laboratory conditions is limited in publicly available literature. The provided data is based on studies of thermal degradation and analysis of commercial products.

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound decomposition products.

General Experimental Workflow

The analysis of the decomposition products typically involves a multi-step process, from the initial decomposition reaction to the final instrumental analysis.

Caption: General workflow for the analysis of decomposition products.

Protocol for Thermal Decomposition in an Organic Solvent

This protocol describes a general procedure for studying the thermal decomposition of this compound in a laboratory setting.

Materials:

-

This compound

-

High-purity organic solvent (e.g., toluene, dodecane)

-

Reaction vessel with a condenser and nitrogen inlet

-

Heating mantle with temperature controller

-

Internal standard solution (e.g., deuterated analogs of the analytes)

Procedure:

-

Dissolve a known amount of this compound in the chosen organic solvent in the reaction vessel.

-

Add a known amount of internal standard solution.

-

Sparge the solution with nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Heat the reaction mixture to the desired temperature under a nitrogen atmosphere with constant stirring.

-

Maintain the reaction at the set temperature for a specified time.

-

After the reaction period, cool the mixture to room temperature.

-

The reaction mixture is now ready for workup and analysis.

Sample Workup and Preparation for Analysis

For GC/MS Analysis (1,3-Dichlorobenzene and PCBs):

-

Take an aliquot of the cooled reaction mixture.

-

If necessary, dilute the sample with a suitable solvent (e.g., hexane) to bring the analyte concentrations within the calibration range of the instrument.

-

The sample is now ready for injection into the GC/MS.

For LC/MS/MS Analysis (2,4-Dichlorobenzoic Acid):

-

Take an aliquot of the cooled reaction mixture.

-

Perform a liquid-liquid extraction. Add an aqueous solution of a weak base (e.g., sodium bicarbonate) to the organic sample to extract the acidic 2,4-dichlorobenzoic acid into the aqueous phase.

-

Separate the aqueous layer and acidify it with a dilute acid (e.g., hydrochloric acid).

-

Back-extract the protonated 2,4-dichlorobenzoic acid into a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase used for LC/MS/MS analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

GC/MS Protocol for 1,3-Dichlorobenzene and PCBs

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC/MS)

GC Conditions (example):

-

Column: HP-5-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp to 180 °C at 15 °C/min

-

Ramp to 280 °C at 5 °C/min, hold for 10 minutes

-

-

Injection Mode: Splitless

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: 50-500 amu (full scan) or Selected Ion Monitoring (SIM) for target analytes

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Quantification:

-

Create a calibration curve using certified standards of 1,3-dichlorobenzene and the target PCB congeners.

-

Quantify the analytes in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.

LC/MS/MS Protocol for 2,4-Dichlorobenzoic Acid

Instrumentation:

-

Liquid chromatograph coupled with a tandem mass spectrometer (LC/MS/MS)

LC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

Start with 95% A, 5% B

-

Linearly increase to 95% B over 8 minutes

-

Hold at 95% B for 2 minutes

-

Return to initial conditions and equilibrate for 5 minutes

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

MS/MS Conditions (example):

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for 2,4-dichlorobenzoic acid and its internal standard.

Quantification:

-

Prepare a calibration curve using certified standards of 2,4-dichlorobenzoic acid.

-

Quantify the analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Conclusion

The thermal decomposition of this compound is a complex process that generates a range of products and byproducts. A thorough understanding of these compounds and their formation is crucial for researchers, scientists, and drug development professionals working with this peroxide. The quantitative data, while indicating that the formation of hazardous byproducts like PCBs is a minor pathway, underscores the importance of careful monitoring and control of reaction conditions. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable analysis of the decomposition products, enabling better process control, risk assessment, and development of safer alternative initiator systems.